2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3OS/c1-17-8-5-6-13-22(17)30-25(31)24-23(21(15-28-24)19-10-3-2-4-11-19)29-26(30)32-16-18-9-7-12-20(27)14-18/h2-15,28H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFWLETXRCDCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine core.
Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a chlorobenzyl halide.
Functionalization of the Phenyl and Tolyl Groups: The phenyl and tolyl groups are introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes that minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles, often in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.
Scientific Research Applications
2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
2-((3-Fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
5-Methyl-7-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Compound 15a)
- Key Features : Lacks the thioether group at position 2 and replaces the o-tolyl group with a p-tolyl (para-methylphenyl) group.
- The para-methyl group may enhance steric hindrance compared to ortho-substitution .
6-Benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Compound 56)
- Key Features : Contains a thioxo (C=S) group at position 2 and a benzoyl substituent.
- However, the benzoyl group may introduce metabolic liabilities due to esterase susceptibility .
Physicochemical Properties
Analysis :
- Melting Points : Chlorine/fluorine substitution may lower melting points compared to hydroxyl or methoxy groups (e.g., compound 3b in melts at 303–304°C due to hydrogen bonding ).
- Yields : Microwave-assisted synthesis (e.g., ) improves yields (up to 61%) compared to traditional alkylation methods (48% for compound 3a) .
Thioether Formation
- The target compound’s 3-chlorobenzylthio group likely derives from nucleophilic substitution of a chlorobenzyl halide with a thiol precursor, analogous to methyl iodide alkylation in compound 3a .
- In contrast, thioxo derivatives (e.g., compound 56) require isothiocyanate reagents, introducing a reactive sulfur atom .
Ring Closure Strategies
- Thieno[3,2-d]pyrimidinones () use cyclization with phosphorus oxychloride under reflux, while pyrrolo-pyrimidinones () employ condensation with ethyl isothiocyanate .
Biological Activity
2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is , with a molecular weight of 458.0 g/mol. The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its versatility in chemical synthesis and biological activity.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit a range of biological activities, particularly in anticancer and anti-inflammatory domains. The following sections summarize key findings related to its biological effects.
Anticancer Activity
Recent studies have demonstrated the potential of 2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one as an anticancer agent. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer) and PC-3 (prostate cancer).
- IC50 Values : The compound exhibited IC50 values of approximately 4.296 µM for HepG2 cells and 7.472 µM for PC-3 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HepG2 | 4.296 | Doxorubicin |
| PC-3 | 7.472 | Doxorubicin |
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Key Pathways : The compound has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial in regulating cell survival and proliferation.
- Induction of Apoptosis : It promotes apoptotic cell death in cancer cells, which is a desirable mechanism in cancer therapy.
Anti-inflammatory Properties
In addition to its anticancer activity, derivatives of this compound have also been explored for their anti-inflammatory effects. Research indicates that compounds with similar structural motifs can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Case Studies
Several case studies highlight the effectiveness of pyrrolo[3,2-d]pyrimidine derivatives in clinical settings:
-
Study on HepG2 Cells : A study demonstrated that substituents on the pyrrolo[3,2-d]pyrimidine core significantly affect cytotoxicity levels against HepG2 cells. Modifications led to varying degrees of activity, underscoring the importance of structural optimization .
- Findings : Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.
- Combination Therapies : Combining this compound with other chemotherapeutics has shown synergistic effects in reducing tumor growth in animal models .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis involves multi-step procedures, typically starting with cyclization of a pyrrolopyrimidine core followed by substitution reactions. Key steps include:
- Cyclization : Use of precursors like 7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one under reflux in dimethylformamide (DMF) .
- Thioether Formation : Reaction with 3-chlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base. Elevated temperatures (80–100°C) improve reaction efficiency .
Optimization Strategies : - Monitor intermediate purity via TLC/HPLC.
- Adjust stoichiometry (1:1.2 molar ratio of core to benzyl chloride) to minimize side products.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur groups .
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure, and how should conflicting data be resolved?
- Methodological Answer :
- Primary Techniques :
- 1H/13C NMR : Assign signals for aromatic protons (δ 7.1–8.3 ppm) and thioether groups (δ 3.8–4.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- Resolving Contradictions :
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., confirming o-tolyl substitution vs. para-isomers) .
- DFT Calculations : Compare experimental IR/Raman spectra with simulated vibrational modes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?
- Methodological Answer :
- Systematic Substituent Variation :
| Substituent | Biological Target | Assay Type |
|---|---|---|
| 3-Chlorobenzylthio | Kinases (e.g., EGFR) | In vitro inhibition assays |
| o-Tolyl | DNA intercalation | Fluorescence quenching |
- Key Comparisons :
- Replace 3-chlorobenzyl with 4-methoxybenzyl (, Table) to assess hydrophobicity effects.
- Test trifluoromethyl analogs () for enhanced binding entropy.
- Statistical Analysis : Use IC₅₀ values and ANOVA to determine significance (p<0.05) .
Q. What computational strategies are recommended to predict binding modes with kinase targets?
- Methodological Answer :
- Molecular Docking :
- Software: AutoDock Vina or Schrödinger Suite.
- PDB Templates: Use kinase structures (e.g., PDB ID 1M17) for homology modeling .
- MD Simulations :
- Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- Analyze hydrogen bonds (<3.5 Å) and hydrophobic contacts (e.g., π-π stacking with phenyl groups) .
Q. How can discrepancies in biological activity data across assay conditions be addressed?
- Methodological Answer :
- Standardization :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and serum concentrations (10% FBS) .
- Normalize data to positive controls (e.g., staurosporine for kinase inhibition).
- Environmental Factors :
- Test solubility in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent toxicity .
- Meta-Analysis : Apply Cohen’s d to quantify effect size differences between studies .
Data Contradiction Analysis
Q. How should researchers resolve conflicting crystallographic vs. NMR data regarding the compound’s conformation?
- Methodological Answer :
- X-ray vs. Solution-State Data :
- Crystallography may show planar pyrrolopyrimidine cores due to crystal packing, while NMR reveals dynamic conformations in solution .
- Perform variable-temperature NMR (VT-NMR) to detect rotational barriers (e.g., ΔG‡ for o-tolyl rotation) .
- Hybrid Approaches :
- Pair solid-state (XRD) and solution (NOESY) data to map dominant conformers .
Environmental and Safety Considerations
Q. What protocols are recommended for assessing this compound’s environmental persistence and ecotoxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
